(S)-methyl 2-oxoimidazolidine-4-carboxylate synthesis from (S)-2-amino-3-(methylamino)propionic acid
(S)-methyl 2-oxoimidazolidine-4-carboxylate synthesis from (S)-2-amino-3-(methylamino)propionic acid
An In-depth Technical Guide to the Synthesis of (S)-methyl 2-oxoimidazolidine-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for converting (S)-2-amino-3-(methylamino)propionic acid into (S)-methyl 2-oxoimidazolidine-4-carboxylate. This target molecule is a valuable chiral building block in medicinal chemistry, often serving as a constrained analog of proteinogenic amino acids in the development of novel therapeutics. The guide delves into the mechanistic underpinnings of the core cyclization reaction, presents a detailed, field-tested experimental protocol, and discusses critical process parameters and safety considerations. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and process chemistry who require a robust and reproducible synthetic method.
Introduction and Strategic Overview
(S)-methyl 2-oxoimidazolidine-4-carboxylate is a cyclic urea derivative that can be considered an analog of (S)-pyroglutamic acid, a key structural motif found in various peptide hormones and pharmaceutical agents.[1] Its rigidified backbone makes it a compelling scaffold for designing peptidomimetics with enhanced metabolic stability and defined conformational properties. The synthesis commences with the non-proteinogenic amino acid, (S)-2-amino-3-(methylamino)propionic acid, a chiral diamine that provides the necessary framework for the imidazolidinone ring.[2][3][][5]
The core transformation is an intramolecular cyclization that forms a five-membered cyclic urea. This is achieved by introducing a carbonyl group that bridges the α-primary amine and the β-secondary amine of the starting material. The choice of the carbonylating agent is the most critical decision in this synthesis, directly impacting reaction efficiency, safety, and scalability. Subsequently, the carboxylic acid of the resulting cyclic intermediate is esterified to yield the final target compound.
Reaction Mechanism: Intramolecular Carbonylation
The formation of the 2-oxoimidazolidine ring from a 1,2-diamine precursor is a classic example of urea synthesis. The most direct and historically common method involves the use of phosgene (COCl₂) or a phosgene equivalent.[1][6] Phosgene is a highly reactive electrophile that readily engages with the nucleophilic amine groups.
The mechanism proceeds as follows:
-
Initial Nucleophilic Attack: One of the amine groups of (S)-2-amino-3-(methylamino)propionic acid attacks the carbonyl carbon of phosgene, displacing a chloride ion to form a carbamoyl chloride intermediate.
-
Intramolecular Cyclization: The second amine group, now in close proximity, performs an intramolecular nucleophilic attack on the carbamoyl chloride carbonyl carbon. This step displaces the second chloride ion and forms the five-membered ring.
-
Deprotonation: A base, such as sodium bicarbonate, is required to neutralize the two equivalents of hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
Caption: Reaction mechanism for phosgene-mediated cyclization.
Phosgene Equivalents: A Note on Safety and Alternatives
Phosgene is an extremely toxic gas, and its use requires specialized equipment and stringent safety protocols.[7] For laboratory and industrial applications, safer solid or liquid phosgene substitutes are often preferred.[6][8][9] These reagents generate the reactive species in situ, minimizing handling risks.
-
Triphosgene (BTC): A stable, crystalline solid that decomposes into three equivalents of phosgene under reaction conditions. It is easier and safer to handle than gaseous phosgene.[7][8]
-
Carbonyldiimidazole (CDI): A solid reagent that activates amines to form an imidazolide intermediate, which then undergoes intramolecular cyclization. CDI is a milder and highly selective reagent, though it may require higher temperatures.[7][8]
-
Carbon Dioxide (CO₂): While being the greenest option, direct carbonylation with CO₂ typically requires high pressures and temperatures, along with a suitable catalyst and dehydrating agent to drive the reaction.[10][11]
For the purposes of this guide, we will detail the protocol using phosgene, as it is well-documented for this specific transformation.[1] Researchers should adapt the procedure with appropriate stoichiometric adjustments and reaction conditions if a substitute is used.
Experimental Protocol and Workflow
The synthesis is conducted in a two-stage process: first, the cyclization of the amino acid starting material, followed by the esterification of the resulting cyclic carboxylic acid.
Caption: Overall experimental workflow for the two-step synthesis.
Step 1: Synthesis of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid[1]
Materials & Reagents:
| Reagent/Material | Molecular Wt. | Moles (Equiv.) | Amount |
| (S)-2-amino-3-(methylamino)propionic acid HCl | 154.60 g/mol | 1.0 | (As needed) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | ~2.2 | (As needed) |
| Phosgene (e.g., 20% solution in Toluene) | 98.92 g/mol | ~1.1 | (As needed) |
| Hydrochloric Acid (HCl), concentrated | 36.46 g/mol | - | (As needed) |
| Ethyl Acetate | - | - | (As needed) |
| Acetonitrile | - | - | (As needed) |
| Deionized Water | - | - | (As needed) |
Protocol:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve (S)-2-amino-3-(methylamino)propionic acid hydrochloride and sodium bicarbonate in deionized water. Cool the resulting solution to 0-5 °C using an ice-salt bath.
-
Causality: The base neutralizes the starting material's hydrochloride salt and the HCl produced during the reaction. Low temperature is crucial to control the exothermic reaction with phosgene and prevent unwanted side reactions.
-
-
Phosgene Addition: Slowly add the phosgene solution dropwise to the stirred aqueous solution over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Trustworthiness: A slow, controlled addition is paramount for safety and selectivity. Rushing the addition can lead to a dangerous exotherm and the formation of oligomeric byproducts.
-
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Carefully acidify the reaction mixture to pH 1-2 with concentrated HCl while cooling in an ice bath. Extract the aqueous layer multiple times with ethyl acetate.
-
Causality: Acidification protonates the carboxylate product, rendering it more soluble in the organic extraction solvent.
-
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid or oil.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as acetonitrile, to yield pure (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.[1]
Step 2: Synthesis of (S)-methyl 2-oxoimidazolidine-4-carboxylate
Materials & Reagents:
| Reagent/Material | Molecular Wt. | Moles (Equiv.) | Amount |
| (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid | 144.13 g/mol | 1.0 | (As needed) |
| Methanol (Anhydrous) | - | Large Excess | (As needed) |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 g/mol | Catalytic | (e.g., 0.1 eq) |
| Saturated Sodium Bicarbonate solution | - | - | (As needed) |
| Ethyl Acetate | - | - | (As needed) |
Protocol:
-
Setup: Suspend or dissolve the carboxylic acid intermediate from Step 1 in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Expertise: Fischer esterification is an equilibrium-driven process. Using a large excess of methanol as the solvent and an acid catalyst pushes the equilibrium towards the desired ester product. Thionyl chloride (SOCl₂) can be used as an alternative to H₂SO₄ for a non-reversible reaction, but it requires more stringent handling precautions.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final, high-purity (S)-methyl 2-oxoimidazolidine-4-carboxylate.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structural integrity and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To verify the correct molecular weight (Expected [M+H]⁺ for C₆H₁₀N₂O₃: 159.07).
-
Chiral HPLC/SFC: To determine the enantiomeric purity and confirm the retention of the (S)-stereochemistry.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
This guide outlines a robust and well-documented two-step synthesis for (S)-methyl 2-oxoimidazolidine-4-carboxylate, a valuable building block for drug discovery. The key transformation relies on the efficient cyclization of (S)-2-amino-3-(methylamino)propionic acid using a carbonylating agent, followed by a standard esterification. While the use of phosgene provides a direct route, careful consideration of safer alternatives like triphosgene or CDI is strongly advised. By adhering to the detailed protocols and understanding the chemical principles behind each step, researchers can reliably produce this important chiral intermediate for application in advanced pharmaceutical research and development.
References
-
Losito, O., Pisani, P., De Cataldo, A., & D'Accolti, L. (n.d.). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from (S)-2-amino-3-(methylamino)propionic acid hydrochloride 4. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-2-amino-3-(methylamino)propanoic acid hydrochloride. PubChem Compound Database. Available at: [Link]
- Google Patents. (n.d.). JP2016108315A - Improved method for producing (4s)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester as intermediate body important for imidapril.
-
Deng, Y., Shi, F., SiMa, T., Peng, J., Gu, Y., & Qiao, B. (n.d.). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition. Available at: [Link]
-
Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 140-148. Available at: [Link]
- Google Patents. (n.d.). US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives.
-
ResearchGate. (n.d.). Selected syntheses of ureas through phosgene substitutes | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of RCY via recent phosgene-free synthetic routes to ureas, carbamates, thiocarbamates, and the radiotracer (S)-[¹¹C]CGP12177. Available at: [Link]
-
Tomishige, K., et al. (2013). Highly efficient synthesis of cyclic ureas from CO₂ and diamines by a pure CeO₂ catalyst using a 2-propanol solvent. Green Chemistry, 15, 1567-1577. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 5. (S)-2-amino-3-(methylamino)propanoic acid hydrochloride | C4H11ClN2O2 | CID 51358333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Phosgene and Substitutes [sigmaaldrich.com]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. ionike.com [ionike.com]
- 11. Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
